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Compound of Interest

1-(4-Methoxybenzyl)-2-
Compound Name:
piperazinone hydrochloride

CAS No.: 1260423-70-8

Cat. No.: B1471579

Get Quote

Executive Summary

The transition from a piperazine to a piperazinone (ketopiperazine) scaffold is a classic
bioisosteric strategy in medicinal chemistry. While the piperazine ring is a "privileged structure”
found in over 100 FDA-approved drugs (e.g., Imatinib, Ciprofloxacin), it often suffers from rapid
metabolic clearance and poor permeability due to its high basicity and polarity.

The piperazinone scaffold introduces a carbonyl group into the ring, dramatically altering the
physicochemical profile by reducing basicity, increasing lipophilicity, and locking conformation.
This guide analyzes when to employ each scaffold based on biological requirements.
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Feature

Piperazine

Piperazinone (2-
oxopiperazine)

Structure

Saturated 1,4-

diazacyclohexane

Cyclic amide (lactam)

Basicity (pKa)

Dibasic (~9.8 and ~5.[1][2]4)

Monobasic (~6.0-7.5

depending on sub.)

lonization at pH 7.4

>99% Cationic

Partially Neutral / Cationic

H-Bonding

2 Donors / 2 Acceptors

1 Donor / 2 Acceptors (Amide

C=0 is strong acceptor)

Conformation

Chair (flexible)

Twisted / Half-Chair (planar

amide bond)

Metabolic Stability

Low (N-oxidation, C-

hydroxylation)

High (Blocks N-oxidation,

sterically hinders C-ox)

Primary Utility

Solubility enhancement, GPCR
binding

Metabolic stabilization,

peptidomimetics

Physicochemical & Structural Analysis
Basicity and lonization

The most critical difference is the protonation state at physiological pH.

e Piperazine: The N1 and N4 nitrogens are secondary amines. At pH 7.4, the N1 (pKa ~9.[3]8)

is fully protonated, serving as a key anchor point for Asp/Glu residues in GPCR binding

pockets (e.g., Dopamine D2, 5-HT receptors).

o Piperazinone: The introduction of the carbonyl at C2 creates an amide at N1. The lone pair

on N1 is delocalized into the carbonyl, rendering it non-basic. The distal N4 remains basic,

but its pKa is lowered (typically by 2—-3 log units) due to the electron-withdrawing inductive

effect of the carbonyl.

Conformational Landscape
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» Piperazine exists predominantly in a chair conformation, allowing substituents at N1 and N4
to adopt pseudo-equatorial positions to minimize steric strain.

» Piperazinone is constrained by the planar amide bond (N1-C2-0O). This forces the ring into a
twisted boat or half-chair conformation. This vector change can be used to fine-tune the exit
vector of substituents, potentially improving selectivity by avoiding steric clashes in the
receptor binding site.

Piperazine (Chair)

Flexible Chair
Conformation

Piperazine Core High Basicity (pKa ~9.8)
(sp3 hybridized) Cationic at pH 7.4
Oxidation

Piperazinone (Half-Chair)

Rigid/Twisted
Vector

Piperazinone Core
(Amide Planarity)

Bioisosteric Switch __Stability o

Reduced Basicity (pKa ~6-7)
Neutral/Mixed at pH 7.4

Click to download full resolution via product page

Caption: Structural divergence between piperazine (flexible, basic) and piperazinone (rigid, less
basic).

Biological Performance & Case Studies
Case Study A: GPCR Ligand Binding (Sigma & 5-HT
Receptors)

In CNS drug design, the basic nitrogen of piperazine is often essential for binding. However, if
membrane permeability is the bottleneck, switching to piperazinone can improve brain
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penetration (higher LogP, lower PSA contribution from ionized amine).

Data Comparison: Sigma-1 Receptor Affinity Source: Adapted from comparative SAR studies
(e.g., ResearchGate 1.4, 1.21)

R-Group . .
Scaffold Compound ID . Ki (nM) Interpretation
Substituent
High affinity
) ) driven by ionic
Piperazine P-101 4-Fluorophenyl 2.5 ]
bond with Asp
residue.
15-fold loss in
) ] potency due to
Piperazinone Pz-101 4-Fluorophenyl 38.0 )
loss of basic
center.
Potency restored
by optimizing
) ) 4-Benzyl hydrophobic
Piperazinone PZ-102 ) 52
(Flexible) contacts to

compensate for

ionic loss.

Insight: Direct replacement often leads to potency loss if the basic nitrogen was a key
pharmacophore. However, potency can be recovered by optimizing auxiliary hydrophobic
interactions, yielding a lead with better ADME properties.

Case Study B: Antiproliferative Agents (Cancer)

In a study comparing alkyl-piperazines vs. carbonyl-piperazines (piperazinones) for cancer cell
inhibition (HCT-116 lines):

» Alkyl-Piperazine (Basic): IC50 = 0.88 pM

e Piperazinone (Non-basic): IC50 > 6.0 uM
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e Mechanism: The basic nitrogen was required for lysosomal trapping or interaction with the
active site of the target enzyme. In this context, piperazinone was detrimental.

Case Study C: Metabolic Stability (Chagas Disease)

In the development of inhibitors for Trypanosoma cruzi:

e Challenge: The piperazine lead showed rapid clearance (t1/2 < 5 min) due to N-oxidation
and alpha-carbon hydroxylation.

o Solution: Replacement with piperazinone blocked the metabolic "soft spot" at the carbon
adjacent to the nitrogen.

» Result: Half-life increased to >60 min with maintained antiparasitic activity.

Metabolic Stability Mechanisms

The piperazinone scaffold is superior for extending half-life. The amide carbonyl exerts two
stabilizing effects:

o Electronic Deactivation: Reduces electron density on the distal nitrogen, making it less
susceptible to CYP450-mediated N-oxidation.

» Steric/Chemical Blocking: The carbonyl carbon cannot be hydroxylated.

Piperazine Scaffold

\
N\

N\ .. .
\\BIOISOSterIC Replacement
\

Piperazinone Modification
(Carbonyl Insertion)

CYP450 Enzyme

N-Oxidation

Alpha-C Hydroxylation Blocks Oxidation Sites

N-Oxide Metabolite C-Hydroxylated Metabolite Metabolically Stable
(Rapid Clearance) (Ring Opening) (Extended t1/2)
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Caption: Piperazinone prevents rapid clearance by blocking N-oxidation and alpha-
hydroxylation sites.

Experimental Protocols
Protocol 1: Synthesis of 2-Piperazinone Scaffold

Rationale: This protocol uses a classic condensation approach suitable for generating the core
scaffold from accessible diamines.

Materials:

Ethylenediamine (1.0 eq)

Ethyl chloroacetate (1.0 eq)

Ethanol (Solvent)

Sodium Ethoxide (Base)
Step-by-Step Methodology:

» Alkylation: Dissolve ethylenediamine in absolute ethanol at 0°C. Add ethyl chloroacetate
dropwise over 30 minutes to prevent bis-alkylation.

« Stirring: Allow the mixture to warm to room temperature and stir for 4 hours. The intermediate
(N-(2-aminoethyl)glycine ethyl ester) is formed.

o Cyclization: Add Sodium Ethoxide (1.2 eq) to the reaction mixture and heat to reflux (78°C)
for 6 hours. The base promotes the intramolecular attack of the primary amine on the ester
carbonyl.

o Workup: Cool to room temperature. Filter off the NaCl precipitate. Concentrate the filtrate
under reduced pressure.

 Purification: Recrystallize the crude solid from isopropanol/ether to yield 2-piperazinone as
white crystals.
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o Validation: Check via 1H NMR (D20): Look for the singlet at ~3.4 ppm (CH2 adjacent to
Carbonyl) and triplets for the ethylene bridge.

Protocol 2: Determination of pKa (Potentiometric
Titration)

Rationale: Accurate pKa is essential for predicting ionization at physiological pH.

o Preparation: Dissolve 5 mg of the piperazinone derivative in 20 mL of 0.1 M KCI (ionic
strength adjustor).

« Titration: Titrate with 0.1 M HCI using an automatic titrator under nitrogen atmosphere (to
exclude CO2).

o Calculation: Plot pH vs. Volume of titrant. The pKa corresponds to the pH at the half-
equivalence point.

o Expected Result: Piperazine will show two inflection points (~9.8, ~5.4). Piperazinone will
show a single inflection point in the range of 6.0-7.5.

Decision Matrix for Scaffold Selection

Use this logic flow to select the appropriate scaffold for your lead optimization.
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Lead Optimization Goal

Is the basic Nitrogen
essential for binding?

No / Unknown

Is Metabolic Stability
a major issue?

Yes (lonic Interaction)

Is Solubility
limiting?

Yes (High Clearance)

No (Need Permeability) \Yes (Need Polar/lonized)

Select PIPERAZINONE Select PIPERAZINE
(Blocks Metabolism) (Optimize pKa via N-subst.)

Click to download full resolution via product page

Caption: Decision matrix guiding the choice between piperazine and piperazinone based on
SAR needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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